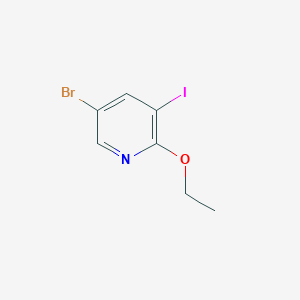

5-Bromo-2-ethoxy-3-iodo-pyridine

Description

5-Bromo-2-ethoxy-3-iodo-pyridine (C₈H₇BrINO, molecular weight 356.96 g/mol) is a halogenated pyridine derivative featuring bromine, iodine, and ethoxy substituents. The ethoxy group (–OCH₂CH₃) at the 2-position and iodine at the 3-position introduce steric bulk and electronic effects distinct from simpler pyridine analogs. This compound is likely synthesized via nucleophilic substitution or transition metal-catalyzed coupling, leveraging the reactivity of halogens on the pyridine ring . Its structural complexity makes it valuable in pharmaceutical intermediates and materials science, particularly in Suzuki or Sonogashira cross-coupling reactions .

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZXHRLOSHLEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590333 | |

| Record name | 5-Bromo-2-ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848243-20-9 | |

| Record name | 5-Bromo-2-ethoxy-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-iodo-pyridine typically involves halogenation reactions. One common method is the bromination of 2-ethoxy-3-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-2-ethoxy-3-iodo-pyridine can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: This compound is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.

Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-ethoxy-3-iodo-pyridine is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to synthesize bioactive molecules that can interact with specific biological targets. It is often employed in the development of enzyme inhibitors and receptor modulators .

Medicine: The compound is utilized in medicinal chemistry for the synthesis of potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes, pigments, and electronic materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-iodo-pyridine is primarily based on its ability to undergo various chemical reactions. In biological systems, its derivatives can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Electronic Comparisons

The table below highlights key structural differences and electronic effects among related compounds:

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| 5-Bromo-2-ethoxy-3-iodo-pyridine | Br (5), OCH₂CH₃ (2), I (3) | 356.96 | I (σ-withdrawing), OCH₂CH₃ (π-donating) |

| 5-Bromo-2-methoxy-3-methylpyridine | Br (5), OCH₃ (2), CH₃ (3) | 202.05 | CH₃ (electron-donating), OCH₃ (π-donating) |

| 5-Bromo-2-iodopyridin-3-yl acetate | Br (5), I (2), OAc (3) | 326.97 | OAc (electron-withdrawing ester group) |

| 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine | Br (5), NH₂ (2), C≡C-SiMe₃ (3) | 309.19 | C≡C-SiMe₃ (σ-donating, steric hindrance) |

| 5-Bromo-6-methoxypyridin-3-amine | Br (5), OCH₃ (6), NH₂ (3) | 203.03 | NH₂ (strong electron-donating) |

Key Observations :

- Steric Effects : The ethoxy group introduces greater steric hindrance than methoxy or amine groups, which may slow down nucleophilic attacks or coupling reactions .

Physicochemical Properties

Notes:

- The iodine atom in the target compound increases molecular weight and reduces solubility in nonpolar solvents compared to methoxy or methyl analogs .

Biological Activity

5-Bromo-2-ethoxy-3-iodo-pyridine is a halogenated pyridine derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various biochemical reactions, making it a valuable compound for research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrI N

- Molecular Weight : 265.06 g/mol

- CAS Number : 610279-03-3

This compound acts primarily through its ability to undergo nucleophilic substitution and coupling reactions. The presence of bromine and iodine enhances its reactivity, allowing it to form covalent bonds with biological targets such as enzymes and receptors.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo substitution reactions where the bromine or iodine atoms are replaced by nucleophiles (e.g., amines, thiols) .

- Suzuki-Miyaura Coupling : It is commonly utilized in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of enzyme activities and cellular processes.

Cellular Effects

Studies have shown that this compound interacts with various cellular pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which play critical roles in cellular signaling and inflammation .

Dosage Effects

In animal models, the effects of this compound vary with dosage:

- Low Doses : Effective inhibition of p38α MAP kinase activity without significant adverse effects.

- High Doses : Potential toxicity and altered metabolic responses observed .

Research Findings

Several studies have highlighted the compound's potential in drug development:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

- Synthesis of Bioactive Molecules : The compound is frequently used as a building block for synthesizing biologically active molecules that can target specific receptors or enzymes .

Case Studies

A notable case study involved the synthesis of derivatives from this compound, which demonstrated enhanced activity against certain cancer cell lines. These derivatives showed promise as potential anticancer agents due to their ability to induce apoptosis in malignant cells while sparing normal cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrI N |

| Molecular Weight | 265.06 g/mol |

| CAS Number | 610279-03-3 |

| Key Biological Activities | Enzyme inhibition, anti-inflammatory effects |

| Research Applications | Drug development, organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.